Field: Pharmaceutical Chemistry
Summary of the Application: 2’,3’-Didehydro-2’,3’-dideoxycytidine is used in the synthesis of antiretroviral drugs such as stavudine (d4T), zalcitabine (ddC), and didanosine (ddI) .
Methods of Application: An improved protocol for the transformation of ribonucleosides into 2’,3’-dideoxynucleoside and 2’,3’-Didehydro-2’,3’-dideoxynucleoside derivatives was established. The process involves radical deoxygenation of xanthate using environmentally friendly and low-cost reagents .
Results or Outcomes: The protocol has been successfully used to synthesize antiretroviral drugs .
Field: Organic Chemistry
Summary of the Application: 2’,3’-Didehydro-2’,3’-dideoxycytidine is used in the synthesis of 3’-carbon-substituted pyrimidine nucleosides .
Methods of Application: The bis(tributylstannyl) derivative of 2’,3’-Didehydro-2’,3’-dideoxycytidine underwent an anionic 5’-O→3’-C stannyl migration to yield the 3’-tributylstannyl-d4U. This compound, with its vinylstannane structure, allowed ready access to the preparation of 3’-carbon-substituted analogues through the Stille reaction .
Results or Outcomes: Despite the successful synthesis of these analogues, antiviral evaluation revealed that none of these analogues showed activity against HIV, hepatitis B virus, herpes simplex virus-1 (HSV-1) and HSV-2 .
Field: Cell Biology
Summary of the Application: 2’,3’-Didehydro-2’,3’-dideoxycytidine is used in research to study its effects on mitochondrial dysfunction in proliferating and differentiated HepaRG human cell cultures .
Field: Green Chemistry
Summary of the Application: 2’,3’-Didehydro-2’,3’-dideoxycytidine is used in the development of sustainable protocols for the synthesis of 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives .
Methods of Application: The process involves radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile was the alkylating agent of choice to prepare the ribonucleoside 2’,3’-bisxanthates .
Field: Cancer Research
Summary of the Application: 2’,3’-Didehydro-2’,3’-dideoxycytidine is a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies .
Results or Outcomes: Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .
Summary of the Application: 2’,3’-Didehydro-2’,3’-dideoxycytidine is used in research to study its effects on mitochondrial dysfunction in various cell lines .
2',3'-Didehydro-2',3'-dideoxycytidine, commonly referred to as d4C, is a synthetic nucleoside analog derived from cytidine. This compound features a unique structural modification where the 2' and 3' hydroxyl groups of the ribose sugar are replaced with hydrogen atoms, resulting in a didehydro configuration. The chemical formula for 2',3'-didehydro-2',3'-dideoxycytidine is C9H11N3O3, and its molecular structure allows it to mimic natural nucleosides, thereby interfering with viral replication processes.
Dideoxycytidinene has been explored for two main mechanisms of action:
It may act as an inhibitor of viral reverse transcriptase, an enzyme essential for the replication of viruses like HIV. The modified structure might prevent the enzyme from incorporating dideoxycytidinene into the growing viral DNA chain, terminating replication [].
Dideoxycytidinene analogs have shown promise in targeting cancer cells. The mechanism might involve inhibition of DNA synthesis and triggering apoptosis (programmed cell death) in cancer cells [].
2',3'-Didehydro-2',3'-dideoxycytidine exhibits significant antiviral activity, particularly against human immunodeficiency virus (HIV). Its mechanism of action involves:
The synthesis of 2',3'-didehydro-2',3'-dideoxycytidine can be achieved through various methods:
The primary application of 2',3'-didehydro-2',3'-dideoxycytidine is in antiviral therapy, particularly for treating HIV infections. Its effectiveness has led to its exploration in combination therapies aimed at improving patient outcomes in antiretroviral treatment regimens. Additionally, research is ongoing into its potential use against other viral pathogens.
Studies have demonstrated that 2',3'-didehydro-2',3'-dideoxycytidine interacts with various enzymes involved in nucleotide metabolism and viral replication:
These interactions are critical for understanding how d4C can be effectively utilized in therapeutic settings.
Several compounds share structural similarities with 2',3'-didehydro-2',3'-dideoxycytidine. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2',3'-Dideoxycytidine | Lacks 2' and 3' hydroxyls | Base structure similar but without dehydro modification |
2',3'-Didehydro-2',3'-dideoxyadenosine | Similar dehydro configuration | Targets different viral enzymes |
2',3'-Didehydro-2',3'-dideoxyguanosine | Shares similar antiviral properties | Different nucleobase impacts specificity |
Each of these compounds exhibits unique antiviral properties and mechanisms of action, making them valuable in therapeutic development against viral infections.
Stereoselective synthesis of 2',3'-didehydro-2',3'-dideoxycytidine presents significant challenges due to the multiple stereogenic centers in the target molecule. Several approaches have been developed to address these challenges, with many relying on natural nucleosides as starting materials to leverage their inherent chirality.
One general synthetic approach involves the transformation of ribonucleosides into 2',3'-didehydro-2',3'-dideoxy derivatives. This method has been successfully applied to various nucleosides, including the synthesis of D4C. The strategy typically involves selective deoxygenation of the 2' and 3' positions, followed by introduction of the unsaturation between these positions.
A notable stereoselective synthesis was reported for novel 2',3'-didehydro-2',3'-dideoxy-4'-selenonucleosides, which employed d-ribose or d-gulonic gamma-lactone as starting materials. This approach utilized a Pummerer-type condensation as a key step, followed by introduction of the 2',3'-double bond through treatment of cyclic 2',3'-thiocarbonate with 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine. Although this method focused on 4'-seleno derivatives, the strategy for introducing the 2',3'-unsaturation is applicable to D4C synthesis.
The asymmetric synthesis of D- and L-apio-2',3'-dideoxynucleoside analogues with 2'-hydroxyl groups has also been reported. This approach utilized D-galactose as a starting material and employed stereoselective dihydroxylation and deoxygenation through radical inversion to synthesize key intermediates with the desired stereochemistry. This methodology demonstrates the versatility of carbohydrate-based approaches to nucleoside analog synthesis.
Another innovative approach involves the synthesis of C-nucleoside analogs of 2',3'-dideoxycytidine and 2',3'-dideoxy-2',3'-didehydrocytidine. C-nucleosides feature a C-C bond between the sugar and nucleobase instead of the traditional N-glycosidic bond, offering enhanced stability against enzymatic degradation.
Catalytic strategies for modifying the ribose ring of nucleosides have significantly advanced the synthesis of D4C and related compounds. These approaches typically involve deoxygenation at the 2' and 3' positions and introduction of unsaturation between these carbons.
A notable catalytic approach involves an anionic 5'-O→3'-C stannyl migration of the bis(tributylstannyl) derivative of 2',3'-didehydro-2',3'-dideoxyuridine (d4U) to yield 3'-tributylstannyl-d4U. This vinylstannane intermediate enables access to various 3'-carbon-substituted analogs through Stille coupling reactions. The method allows for subsequent transformation of the uracil moiety to cytosine, providing a route to D4C derivatives.
Radical-based deoxygenation strategies have been widely employed for ribose ring modifications. An improved protocol for the transformation of ribonucleosides into 2',3'-dideoxynucleoside and 2',3'-didehydro-2',3'-dideoxynucleoside derivatives involves radical deoxygenation of xanthate using environmentally friendly reagents. This approach represents a sustainable alternative to traditional methods that rely on toxic reagents.
Specifically, bromoethane or 3-bromopropanenitrile was used as the alkylating agent to prepare ribonucleoside 2',3'-bisxanthates, while tris(trimethylsilyl)silane and 1,1'-azobis(cyclohexanecarbonitrile) replaced the hazardous tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) in the radical deoxygenation step. Additionally, tetrabutylammonium fluoride (TBAF) was substituted for camphorsulfonic acid in the deprotection of the 5'-O-silyl ether group.
Continuous flow chemistry has also been applied to the asymmetric synthesis of chiral active pharmaceutical ingredients, including nucleoside analogs. This approach offers advantages in terms of reaction control, scalability, and process efficiency.
Protecting group strategies play a crucial role in nucleoside analog synthesis due to the multiple functional groups present in these molecules. Both the nucleobase and sugar hydroxyls require appropriate protection and deprotection sequences to achieve selective transformations.
For the cytosine nucleobase in D4C, protection of the exocyclic amino function is often necessary to prevent side reactions during synthetic manipulations. Common protecting groups for this purpose include acyl derivatives such as benzoyl, acetyl, and more specialized groups designed for ease of deprotection under mild conditions.
The N-pent-4-enoyl (PNT) group has been introduced as a novel acyl protecting group for situations where multiple deprotection protocols are required. This group offers greater versatility in the timing and conditions of deprotection, which can be advantageous in complex synthetic sequences.
For the selective protection of hydroxyl groups in nucleosides, various strategies have been employed. The 5'-hydroxyl is commonly protected with the 4,4'-dimethoxytrityl (DMTr) group, which can be selectively removed under mildly acidic conditions. This selective protection is crucial for directing subsequent reactions to specific positions on the ribose ring.
In the synthesis of 2',3'-dideoxynucleosides and 2',3'-didehydro-2',3'-dideoxynucleosides, a key challenge is the selective removal of the 2' and 3' hydroxyl groups while maintaining the 5' hydroxyl. This has been addressed by selectively protecting the 5'-OH with a silyl ether group prior to modifications at the 2' and 3' positions.
An improved protocol for D4C synthesis involves regioselective enzymatic acylation of the primary hydroxyl with acetonoxime levulinate as an acylating agent and Candida antarctica lipase B (CAL-B) as the catalyst. This enzymatic approach offers high selectivity without the need for harsh reagents or conditions.
Biocatalytic approaches to nucleoside synthesis have gained significant attention due to their potential for high stereoselectivity, mild reaction conditions, and environmental sustainability. These methods leverage enzymes from nucleoside metabolism and salvage pathways.
A general enzymatic cascade for nucleoside synthesis typically involves three key steps: (1) 5'-phosphorylation of the sugar using ribokinases (RK) and ATP, (2) transfer of the 5'-phosphate to the C1'-OH using phosphopentomutase (PPM), and (3) stereocontrolled installation of the nucleobase at the C1-position using nucleoside phosphorylase (PNP). This cascade has been applied to the synthesis of various nucleoside therapeutics.
For the synthesis of 2'-functionalized nucleosides, engineered variants of deoxyribose-5-phosphate aldolase have been developed. These enzymes enable the highly stereoselective synthesis of D-ribose-5-phosphate analogs with various functional groups at the 2-position, which can subsequently be converted to nucleoside analogs through enzymatic cascades.
Another promising biocatalytic approach uses the type II nucleoside 2'-deoxyribosyltransferase from Lactobacillus leichmannii (LlNDT-2) to prepare ribonucleoside analogs using naturally occurring uridine and cytidine sugar donors. This enzyme catalyzes the exchange of nucleobases between nucleosides, providing a direct route to nucleoside analogs without the need for chemical glycosylation.
In the specific case of 2',3'-dideoxynucleosides, enzymatic methods have been applied to certain transformations. For example, adenosine deaminase (ADA) has been used to transform 2',3'-dideoxyadenosine into 2',3'-dideoxyinosine (ddI) with excellent yield (95%). This approach demonstrates the potential for enzymatic modifications in nucleoside analog synthesis.
The application of biocatalysis to D4C synthesis, while promising, remains less developed compared to chemical methods. However, the continued advancement of enzyme engineering and cascade reaction design suggests that fully biocatalytic routes to D4C and related compounds may become viable in the near future.
Pre-steady-state kinetic assays provide critical parameters for understanding D4C-TP's incorporation efficiency. Single-turnover experiments under conditions of enzyme excess reveal a maximal polymerization rate ($$k{pol}$$) of 0.15 ± 0.03 s$$^{-1}$$ for D4C-TP, compared to 250 ± 30 s$$^{-1}$$ for endogenous deoxycytidine triphosphate (dCTP) [3] [4]. The apparent equilibrium dissociation constant ($$Kd$$) for D4C-TP binding is 12 ± 2 μM, approximately 40-fold higher than dCTP's $$K_d$$ of 0.3 ± 0.1 μM [3]. This indicates weaker binding affinity, compensated by the irreversible nature of chain termination post-incorporation.
Burst-phase kinetics demonstrate rapid initial incorporation of D4C-TP (burst rate = 1.2 ± 0.2 s$$^{-1}$$), followed by a slower linear phase (steady-state rate = 0.04 ± 0.01 s$$^{-1}$$) dominated by enzyme dissociation from terminated DNA [3] [4]. The partitioning ratio ($$k{pol}/k{off}$$) of 3.75 suggests that RT incorporates D4C-TP three times more frequently than dissociating during processive synthesis.
Table 1: Kinetic Parameters for D4C-TP and dCTP Incorporation
Parameter | D4C-TP | dCTP |
---|---|---|
$$k_{pol}$$ (s$$^{-1}$$) | 0.15 ± 0.03 | 250 ± 30 |
$$K_d$$ (μM) | 12 ± 2 | 0.3 ± 0.1 |
Burst Rate (s$$^{-1}$$) | 1.2 ± 0.2 | 280 ± 25 |
Partitioning Ratio | 3.75 | 833 |
Crystallographic studies of HIV-1 RT bound to D4C-TP reveal critical interactions in the dNTP-binding pocket. The cytosine base forms hydrogen bonds with conserved residues Lys65 and Arg72, while the ribose ring's 2',3'-didehydro-dideoxy configuration induces a distorted C3'-endo sugar pucker [1] [4]. This conformation displaces the primer strand's 3'-OH by 1.8 Å relative to dCTP-bound structures, preventing phosphodiester bond formation [1].
The YMDD motif (Tyr181, Met184, Asp185, Asp186) undergoes conformational changes upon D4C-TP binding. Met184 shifts 2.3 Å toward the β-phosphate, creating steric clashes with incoming dNTPs and stabilizing the terminated complex [1] [4]. Comparative analysis shows that the M184V mutation reduces D4C-TP incorporation efficiency by 15-fold due to increased van der Waals repulsion between Val184's branched side chain and the dideoxyribose [1].
Despite lower binding affinity, D4C-TP achieves competitive inhibition through selective pressure during processive DNA synthesis. Kinetic partitioning experiments demonstrate a 0.8% incorporation frequency for D4C-TP versus dCTP at physiological dNTP concentrations (10 μM) [3] [4]. This selectivity arises from RT's reduced ability to proofread incorporated D4C-TP, as the analog's lack of 3'-OH prevents excision by the polymerase-associated RNase H domain.
Resistance profiling identifies the K65R mutation as conferring 8-fold reduced susceptibility to D4C-TP. Structural modeling indicates Arg65 forms a salt bridge with Asp67, narrowing the dNTP-binding pocket and sterically excluding D4C-TP's unsaturated ribose ring [1] [4].
All-atom molecular dynamics (MD) simulations over 200 ns trajectories reveal dynamic changes in RT's thumb subdomain upon D4C-TP binding. Principal component analysis shows a 30% increase in subdomain closure compared to dCTP-bound states, stabilizing the catalytically inactive conformation [1] [4]. Hydrogen bond occupancy analysis identifies persistent interactions between D4C-TP's β-phosphate and Lys219 (95% occupancy) versus 78% for dCTP.
Free energy perturbation calculations estimate a binding free energy (ΔG) of -9.2 ± 0.5 kcal/mol for D4C-TP, compared to -11.8 ± 0.3 kcal/mol for dCTP. The energy difference primarily arises from desolvation penalties for D4C-TP's hydrophobic dideoxyribose moiety [1] [4]. Steered MD simulations demonstrate a 2.5-fold higher force requirement (420 pN) to dissociate D4C-TP versus dCTP, consistent with its delayed release kinetics.
Table 2: Molecular Dynamics Parameters for RT-D4C-TP Complex
Parameter | D4C-TP | dCTP |
---|---|---|
Thumb Subdomain Closure (%) | 72 ± 4 | 55 ± 3 |
H-Bond Occupancy (%) | 95 | 78 |
ΔG (kcal/mol) | -9.2 ± 0.5 | -11.8 ± 0.3 |
Dissociation Force (pN) | 420 ± 25 | 170 ± 15 |